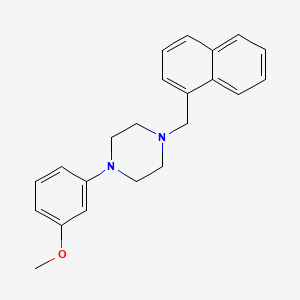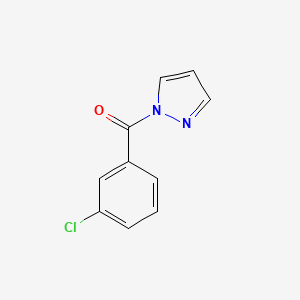
(3-chlorophenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a 3-chlorophenyl group attached to a pyrazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group, yielding (3-chlorophenyl)(1H-pyrazol-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(3-Chlorophenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3-Chlorophenyl)(1H-pyrazol-1-yl)methanol
- (3-Chlorophenyl)(1H-pyrazol-1-yl)carboxylic acid
- (3-Chlorophenyl)(1H-pyrazol-1-yl)amine
Comparison:
(3-Chlorophenyl)(1H-pyrazol-1-yl)methanol: This compound is similar but has a hydroxyl group instead of a methanone group, which may affect its reactivity and biological activity.
(3-Chlorophenyl)(1H-pyrazol-1-yl)carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and the ability to form salts and esters.
(3-Chlorophenyl)(1H-pyrazol-1-yl)amine: The amine group can participate in different types of reactions, such as forming amides and imines.
The uniqueness of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(3-chlorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12-13/h1-7H |
InChI Key |
COLMYRVYHVKEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10966686.png)
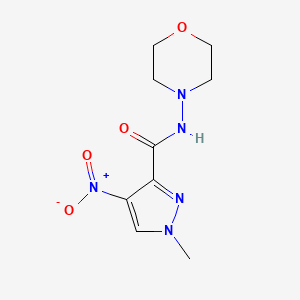
![3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10966695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966698.png)
![2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966703.png)
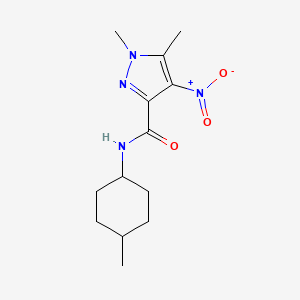

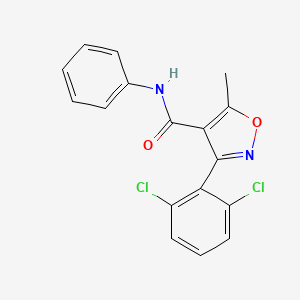
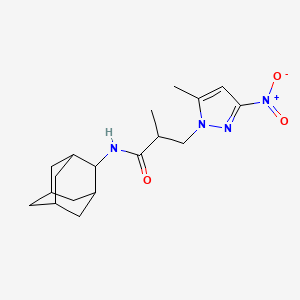
![Methyl 2-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966756.png)

![N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B10966761.png)
![2-(4-Ethoxyphenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10966762.png)
